Olorofim is a systemic antifungal agent that can potentially be used in the treatment of systemic fungal infections.
Olorofim
CAS No.: 1928707-56-5
Cat. No.: VC0527707
Molecular Formula: C28H27FN6O2
Molecular Weight: 498.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1928707-56-5 |
---|---|
Molecular Formula | C28H27FN6O2 |
Molecular Weight | 498.6 g/mol |
IUPAC Name | 2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide |
Standard InChI | InChI=1S/C28H27FN6O2/c1-19-16-24(20-6-4-3-5-7-20)25(33(19)2)26(36)27(37)32-22-8-10-23(11-9-22)34-12-14-35(15-13-34)28-30-17-21(29)18-31-28/h3-11,16-18H,12-15H2,1-2H3,(H,32,37) |
Standard InChI Key | SUFPWYYDCOKDLL-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5 |
Canonical SMILES | CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5 |
Appearance | Solid powder |
Introduction
Mechanism of Action
Inhibition of Dihydroorotate Dehydrogenase
Olorofim exerts its antifungal effects through a highly specific mechanism. It inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway . This enzyme catalyzes the conversion of dihydroorotate to orotate, which is an essential step in the production of pyrimidines required for nucleic acid synthesis and cellular replication .
By targeting this critical metabolic pathway, olorofim effectively prevents fungal cells from synthesizing the pyrimidine nucleotides necessary for DNA and RNA production . This mechanism is entirely distinct from those employed by all existing classes of antifungal drugs, which primarily target cell membrane or cell wall components .
Fungistatic and Fungicidal Properties
Research has provided valuable insights into the nature of olorofim's antifungal activity. Live cell imaging studies have revealed that at a concentration of 0.1 μg/ml, olorofim completely inhibits germination of Aspergillus fumigatus conidia, although these conidia continue to expand by isotropic growth for extended periods (>120 hours) .
This time-dependent killing effect has been confirmed through measurements of fungal biomass and growth rate in liquid culture, with the ability of hyphal growth to recover being strongly impaired after 24 hours of exposure to olorofim compared to untreated controls .
Spectrum of Antifungal Activity
In Vitro Activity Against Pathogenic Fungi
Olorofim demonstrates significant in vitro activity against a wide range of pathogenic fungi. It is particularly effective against filamentous fungi, including azole-resistant strains of Aspergillus fumigatus . The compound shows impressive potency against various Aspergillus species, with studies reporting high activity against both wild-type and azole-resistant isolates .
Beyond Aspergillus, olorofim exhibits activity against other clinically significant molds. It has demonstrated effectiveness against Scedosporium species and Lomentospora prolificans, which are notoriously difficult to treat with conventional antifungals . Additionally, olorofim has shown activity against various dermatophytes, dematiaceous fungi like Alternaria alternata and Exophiala dermatitidis (though with modest results for the latter), and Madurella mycetomatis .
Testing on Madurella mycetomatis revealed a MIC90 (minimum inhibitory concentration required to inhibit the growth of 90% of organisms) of 0.063 mg/L, which is lower than that of itraconazole (0.125 mg/L) . Studies have also evaluated its efficacy against Microascus/Scopulariopsis species, Rasamsonia argillacea species complex, several Penicillium species, and Talaromyces species .
Limitations in Antimicrobial Coverage
Despite its broad spectrum of activity against filamentous fungi, olorofim has notable limitations in its coverage. The compound lacks activity against yeasts and fungi belonging to the Mucorales order . This selective spectrum differs from some existing antifungals that demonstrate activity across a wider range of fungal pathogens.
Pharmacokinetics and Pharmacodynamics
Key Pharmacokinetic Properties
Olorofim demonstrates important pharmacokinetic properties that influence its clinical application. Studies have shown that it exhibits time-dependent antifungal activity and high protein binding . The compound is being developed for both oral and intravenous administration, enhancing its versatility in different clinical scenarios .
The pharmacodynamic effects of olorofim have been evaluated in various experimental models. In neutropenic murine models of invasive pulmonary aspergillosis, serum galactomannan levels at 78 hours post-infection have been used as the main pharmacodynamic parameter . Notably, dividing a daily dose of 24 mg/kg into three administrations resulted in complete suppression of serum galactomannan in infected mice compared to placebo .
Pharmacodynamic Parameters and Efficacy Predictors
Research exploring the relationship between pharmacokinetic parameters and efficacy has yielded important insights. No correlation was found between efficacy and the Cmax/MIC ratio (maximum plasma concentration divided by minimum inhibitory concentration) or the AUC/MIC ratio (area under the concentration-time curve divided by MIC) .
In Vivo Studies and Animal Models
Efficacy in Animal Models of Fungal Infection
The efficacy of olorofim has been evaluated in several animal models of invasive fungal infections, with promising results. In experimental models of invasive aspergillosis in neutropenic mice and those with chronic granulomatous disease (gp−/−phox mice), olorofim treatment resulted in improved survival and reductions in galactomannan levels and fungal burden as measured by quantitative PCR .
Histopathologic analyses revealed limited inflammatory foci and detectable fungal elements within different organs in mice treated with olorofim . Importantly, these beneficial effects occurred regardless of the azole susceptibility of the infecting Aspergillus isolate, highlighting olorofim's potential in treating resistant infections .
Administration Route Comparisons
Studies have compared the efficacy of oral versus intravenous olorofim in animal models. In a neutropenic murine model of systemic Aspergillus terreus infection, survival on day 10 post-infection was significantly higher in both treated groups compared to the control group . The intravenous group achieved a 100% survival rate, while the oral group reached 90% (p ≤ 0.0001), demonstrating the effectiveness of both administration routes .
Assessment of renal fungal burden on day 10 showed a log10 reduction of 1.99 for the intravenous group and 1.07 for the oral group compared to the placebo group (p ≤ 0.0001) . These findings support the potential for oral administration of olorofim in clinical practice, which could offer advantages in terms of convenience and cost-effectiveness compared to intravenous therapies.
Clinical Development and Human Studies
Clinical Trial Progress
Olorofim is currently in phase IIb clinical trials for the treatment of invasive fungal infections . A key trial involves a single-group, open-label interventional design with an estimated enrollment of 200 patients . The study population includes patients aged 16-17 years weighing at least 40 kg or patients aged 18 years and above with invasive fungal disease who have limited alternative treatment options .
Case Reports and Treatment Outcomes
While comprehensive clinical data from large trials are still pending, case reports have provided encouraging preliminary evidence of olorofim's efficacy in difficult-to-treat invasive fungal infections.
One notable case involved a 56-year-old female with T-cell acute lymphoblastic leukemia who developed disseminated infection due to Lomentospora prolificans. The infection affected multiple sites including the bloodstream, eyes (endophthalmitis), spine, lungs, and aortic valve . After failing therapy with voriconazole combined with terbinafine and surgical debulking, the patient started olorofim monotherapy (initially 180 mg loading dose followed by 60 mg twice daily, later increased to 90 mg twice daily) . Within six months, improvement was observed as demonstrated by serial PET scans, weight gain, and vision stabilization .
In another case, a 49-year-old woman with lomentosporiosis of a breast implant that had spread to soft tissues, ribs, and sternum failed multiple treatments including implant removal, debridement, hyperbaric oxygen, and multiple antifungals . Treatment with olorofim (starting at 60 mg twice daily and eventually increasing to 120 mg twice daily) for 322 days led to gradual healing of the surgical site and subsequent wound closure .
A successful outcome was also reported in a patient with disseminated coccidioidomycosis with severe pulmonary disease and concurrent meningitis . These case reports highlight olorofim's potential efficacy in treating severe, refractory fungal infections that have failed conventional therapies.
Therapeutic Advantages and Clinical Implications
Addressing Unmet Needs in Antifungal Therapy
Olorofim addresses several critical unmet needs in the field of antifungal therapy. Invasive aspergillosis, particularly in immunocompromised patients such as those with cancer or transplant recipients, is associated with high morbidity and mortality rates . Current treatments face significant challenges, including resistance, toxicity, and drug-drug interactions .
By offering a novel mechanism of action entirely distinct from existing antifungal classes, olorofim provides a potentially effective option for patients with infections caused by resistant pathogens . Its activity against difficult-to-treat molds like Scedosporium species and Lomentospora prolificans addresses a significant therapeutic gap .
Advantages of Oral Administration
Unlike many current treatments for invasive fungal infections that require intravenous administration (such as amphotericin B), olorofim can be administered orally . This represents a significant advantage in terms of patient convenience and accessibility, particularly for individuals requiring long-term therapy .
Oral administration potentially allows for outpatient management of certain fungal infections, reducing hospitalization duration and associated healthcare costs. This benefit is especially valuable for patients with chronic infections requiring extended treatment courses .
Regulatory Status and Future Directions
Current Regulatory Position
Olorofim has received significant regulatory recognition, highlighting its potential to address urgent medical needs. The drug has been granted Breakthrough Therapy Designation and Orphan Drug Status by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .
These designations acknowledge olorofim's potential to provide substantial improvement over existing therapies for serious conditions. They also facilitate expedited development and review processes, potentially accelerating the drug's path to market approval .
Future Research Directions
The development of olorofim continues, with ongoing clinical trials aimed at further establishing its safety and efficacy profile. Future research directions may include:
-
Expanded evaluation across different patient populations, including pediatric patients and those with specific immunocompromising conditions
-
Investigation of combination therapies with existing antifungals to potentially enhance efficacy or prevent resistance development
-
Long-term safety studies to identify any adverse effects associated with extended treatment courses
-
Development of biomarkers or diagnostic tools to identify patients most likely to benefit from olorofim therapy
-
Cost-effectiveness analyses to determine the economic impact of olorofim compared to conventional antifungal therapies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume